![molecular formula C19H19N3O4S2 B2466614 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-tosylacetamide CAS No. 895451-25-9](/img/structure/B2466614.png)

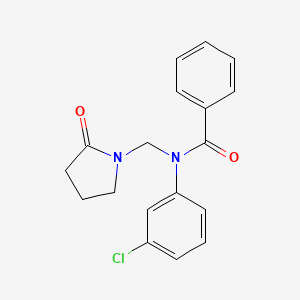

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-tosylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

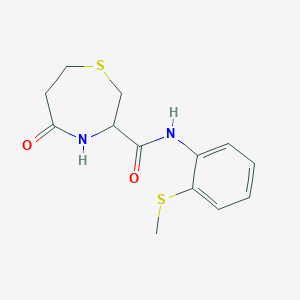

“N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-tosylacetamide” is a complex organic compound. It contains a tetrahydrothieno[2,3-c]pyridine core, which is a seven-membered heterocyclic compound containing sulfur and nitrogen . The compound also contains acetyl, cyano, and tosyl functional groups .

Synthesis Analysis

The synthesis of such compounds often involves the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives, which this compound is a type of, are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Wissenschaftliche Forschungsanwendungen

Anticancer Agents

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-tosylacetamide: has shown potential as an anticancer agent. Research indicates that derivatives of this compound can inhibit tubulin polymerization, which is crucial for cell division. By disrupting the microtubule network, these compounds can induce apoptosis in cancer cells, making them promising candidates for cancer therapy .

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. The presence of the cyano and tosyl groups enhances its ability to interact with microbial cell membranes, leading to increased permeability and eventual cell death. This makes it a potential candidate for developing new antibiotics, especially against resistant strains .

Anti-inflammatory Agents

Research has also explored the anti-inflammatory potential of this compound. The thieno[2,3-c]pyridine scaffold is known for its ability to inhibit key enzymes involved in the inflammatory response, such as cyclooxygenase (COX). This inhibition can reduce the production of pro-inflammatory mediators, providing relief from inflammation .

Neuroprotective Agents

Studies suggest that N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-tosylacetamide may have neuroprotective effects. Its ability to modulate oxidative stress and inhibit neuroinflammation makes it a potential therapeutic agent for neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Antiviral Agents

The compound has been investigated for its antiviral properties. Its unique structure allows it to interfere with viral replication processes. This makes it a potential candidate for the development of antiviral drugs, particularly against viruses that have developed resistance to existing treatments .

Enzyme Inhibitors

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-tosylacetamide: has been studied as an enzyme inhibitor. Its ability to bind to active sites of various enzymes can inhibit their activity, which is useful in treating diseases where enzyme overactivity is a problem, such as certain cancers and metabolic disorders .

Antioxidant Properties

The compound’s structure allows it to act as an antioxidant. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging. This property is particularly valuable in the development of treatments for diseases caused by oxidative stress .

Drug Delivery Systems

Finally, this compound has potential applications in drug delivery systems. Its chemical stability and ability to form complexes with various drugs can enhance the delivery and efficacy of therapeutic agents. This makes it a valuable component in the design of advanced drug delivery mechanisms .

These diverse applications highlight the significant potential of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-tosylacetamide in various fields of scientific research and medicine.

Zukünftige Richtungen

The high binding energy for similar compounds suggests the need for further structure optimization and in-depth studies as potential 5-LOX inhibitors . Additionally, the diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists, indicating potential for further exploration in this area .

Eigenschaften

IUPAC Name |

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-(4-methylphenyl)sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S2/c1-12-3-5-14(6-4-12)28(25,26)11-18(24)21-19-16(9-20)15-7-8-22(13(2)23)10-17(15)27-19/h3-6H,7-8,10-11H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAOVINYTNUCAPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-tosylacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-acetyl-4-methylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2466536.png)

![4-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid](/img/structure/B2466537.png)

![N-(1-cyanocyclopentyl)-2,5-dimethyl-1-[(thiophen-2-yl)methyl]-1H-pyrrole-3-carboxamide](/img/structure/B2466538.png)

![2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoacetic acid;hydrate](/img/structure/B2466540.png)

![N-[2-(Dimethylamino)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride](/img/structure/B2466543.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2466551.png)

![4-(tert-butyl)-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2466554.png)